1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate
Overview
Description
1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.3 g/mol. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate typically involves the reaction of piperidine derivatives with ethyl chloroformate and methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed to yield piperidine derivatives and methanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Hydrolysis Conditions: Acidic or basic conditions can be used to hydrolyze the compound, with water or aqueous solutions as the solvent.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Hydrolysis Products: Hydrolysis typically yields piperidine derivatives and methanesulfonic acid.
Scientific Research Applications
1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and context of use .
Comparison with Similar Compounds
1-(Ethoxycarbonyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
1-Ethoxycarbonyl-3,5-bis[(3′-indolyl)methylene]-4-piperidones: These compounds are synthesized through base-catalyzed condensation and have different biological activities.
4-(Piperidin-1-yl)pyridine Derivatives: These compounds exhibit various pharmacological activities and are used in drug discovery.
The uniqueness of this compound lies in its specific functional groups and their influence on its chemical reactivity and biological activity .
Properties
IUPAC Name |
ethyl 4-methylsulfonyloxypiperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5S/c1-3-14-9(11)10-6-4-8(5-7-10)15-16(2,12)13/h8H,3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPFOYZSERRRFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624152 | |
Record name | Ethyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199118-03-1 | |
Record name | Ethyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30624152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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